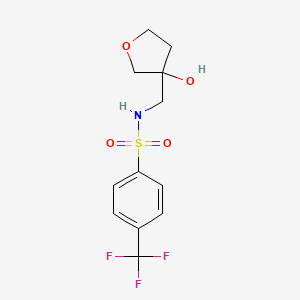![molecular formula C23H26ClN7O2 B2762745 N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide CAS No. 1171717-52-4](/img/structure/B2762745.png)
N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide” is also known as AZD5363 . It is a potent inhibitor of Akt kinases and has been studied for its potential in cancer treatment . This compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups including a pyrazolo[3,4-d]pyrimidin-6-yl group, a 3-methyl-1H-pyrazol-5-yl group, and a 2-propylpentanamide group . The presence of these groups likely contributes to the compound’s biological activity.Applications De Recherche Scientifique
Antimicrobial and Anticancer Agents
Research has demonstrated that derivatives similar to the specified compound exhibit significant antimicrobial and anticancer activities. A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with antimicrobial and anticancer properties, showing higher anticancer activity than the reference drug doxorubicin in certain compounds (Hafez, El-Gazzar, & Al-Hussain, 2016). Similarly, Katariya, Vennapu, and Shah (2021) synthesized and evaluated new 1,3-oxazole clubbed pyridyl-pyrazolines for their anticancer and antimicrobial activities, with some compounds exhibiting potent anticancer properties (Katariya, Vennapu, & Shah, 2021).
Adenosine Receptor Affinity
Compounds structurally related to the specified chemical have been investigated for their affinity to adenosine receptors, which could have therapeutic implications. Harden, Quinn, and Scammells (1991) synthesized pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, showing significant activity at A1 adenosine receptors, which could have implications for cardiovascular therapies (Harden, Quinn, & Scammells, 1991).
Herbicidal Activity
Investigations into the herbicidal activity of compounds containing the 4-chlorophenyl moiety have yielded promising results. Duan, Zhao, and Zhang (2010) reported the synthesis of thiadiazolopyrimidine derivatives showing moderate inhibitory activities against a variety of weeds, highlighting the potential for developing new herbicidal agents (Duan, Zhao, & Zhang, 2010).
Anti-5-Lipoxygenase Agents
A novel series of pyrazolopyrimidines derivatives has been synthesized and evaluated for their anti-5-lipoxygenase activities, indicating potential for the treatment of conditions involving 5-lipoxygenase, such as asthma and allergies (Rahmouni et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to have anticancer activity . They have been found to inhibit EGFR tyrosine kinase , which plays a crucial role in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death .
Mode of Action
Similar compounds have shown to inhibit the phosphorylation of akt and downstream biomarkers . This suggests that the compound might interact with its targets by inhibiting their phosphorylation, thereby affecting their function.
Biochemical Pathways
The compound likely affects the EGFR signaling pathway, given its reported inhibition of EGFR tyrosine kinase . This pathway is crucial for many cellular processes, including cell proliferation and survival. By inhibiting EGFR, the compound could potentially disrupt these processes, leading to the inhibition of tumor growth .
Pharmacokinetics
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . .
Result of Action
The compound has shown pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model . Some similar compounds have also demonstrated good to moderate anticancer activity against various cancer cell lines .
Orientations Futures
The compound has shown promise in preclinical studies, particularly in the context of cancer treatment . Future research may focus on further optimizing the compound’s potency and selectivity, investigating its effects in other disease models, and eventually progressing to clinical trials. The development of new solid-state forms of the compound could also be a focus of future research .
Analyse Biochimique
Biochemical Properties
The compound interacts with PKB, providing ATP-competitive, nano-molar inhibitors with significant selectivity for inhibition of PKB over the closely related kinase PKA . The nature of these interactions involves the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines .
Cellular Effects
N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide has shown to have significant effects on cellular processes. It demonstrates pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules, specifically PKB. It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of PKB and preventing its activation .
Temporal Effects in Laboratory Settings
The compound has shown good preclinical drug metabolism and pharmacokinetics (DMPK) properties . Over time, it demonstrates a pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .
Metabolic Pathways
Given its role as an inhibitor of PKB, it is likely involved in pathways related to cell growth and survival .
Subcellular Localization
Given its role as an inhibitor of PKB, it is likely to be found in regions of the cell where PKB is active .
Propriétés
IUPAC Name |
N-[2-[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN7O2/c1-4-6-15(7-5-2)21(32)26-19-12-14(3)29-31(19)23-27-20-18(22(33)28-23)13-25-30(20)17-10-8-16(24)9-11-17/h8-13,15H,4-7H2,1-3H3,(H,26,32)(H,27,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELAJESCRBBPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC(=NN1C2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
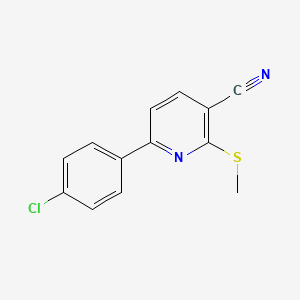
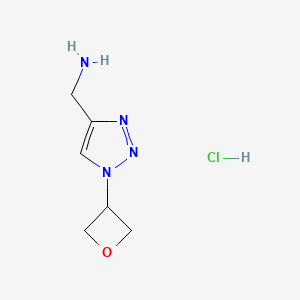
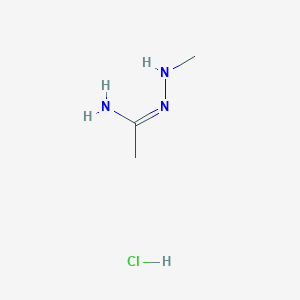
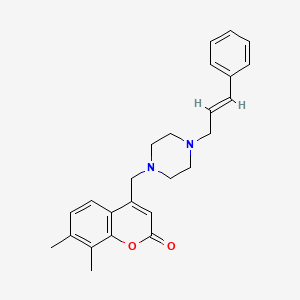
![Methyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylate](/img/structure/B2762670.png)
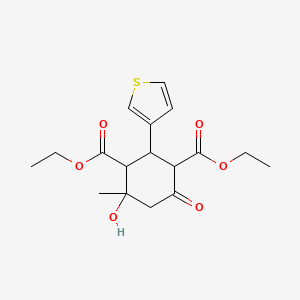
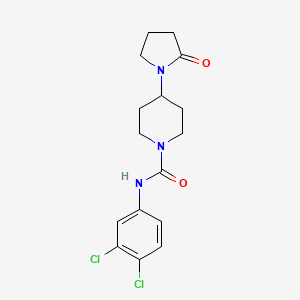
![4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2762673.png)
![3-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole](/img/structure/B2762675.png)
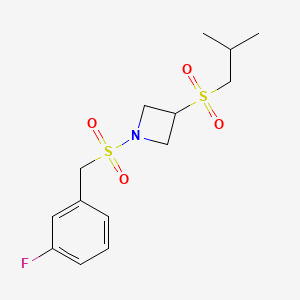
![7-[(E)-but-2-enyl]-1-[(4-chlorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2762679.png)
![1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one](/img/structure/B2762680.png)

